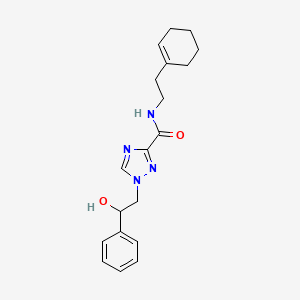
N-(2-cyclohex-1-en-1-ylethyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyclohex-1-en-1-ylethyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide is a useful research compound. Its molecular formula is C19H24N4O2 and its molecular weight is 340.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-cyclohex-1-en-1-ylethyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article provides an overview of the biological activity associated with this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H23N3O2 with a molecular weight of 303.39 g/mol. The compound features a triazole ring, which is often linked to various pharmacological effects due to its ability to interact with biological targets.
Antimicrobial Activity
Triazole derivatives have been widely studied for their antimicrobial properties. The compound has shown promising activity against various bacterial and fungal strains. Research indicates that triazoles inhibit ergosterol biosynthesis in fungi, leading to cell death. In particular:
- Antibacterial Activity : Studies have demonstrated that certain 1,2,4-triazole derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like amoxicillin and fluconazole in some cases .
| Compound | Activity Against | Reference |
|---|---|---|
| N-(2-cyclohex-1-en-1-ylethyl)-triazole | E. coli, S. aureus | |
| Other triazole derivatives | C. albicans |
Anticancer Potential
The anticancer properties of triazoles are attributed to their ability to induce apoptosis in cancer cells. Studies have shown that compounds similar to N-(2-cyclohex-1-en-1-ylethyl)-triazole can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and SKOV3 (ovarian cancer). The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .
Antiviral Activity
Research has also indicated potential antiviral effects of triazole derivatives. For instance, modifications at specific positions on the triazole ring can enhance antiviral activity against viruses such as herpes simplex virus (HSV). The selectivity index of these compounds often surpasses that of established antiviral agents like ribavirin .
Case Study 1: Antibacterial Activity
In a comparative study, several synthesized 1,2,4-triazole derivatives were tested for their antibacterial efficacy. The results indicated that N-(2-cyclohex-1-en-1-ylethyl)-triazole exhibited higher activity against resistant strains of E. coli compared to standard antibiotics .
Case Study 2: Anticancer Effects
A recent investigation into the anticancer properties of N-(2-cyclohex-1-en-1-ylethyl)-triazole revealed an IC50 value of 15 µM against MCF-7 cells. This suggests a moderate level of cytotoxicity that warrants further exploration for potential therapeutic applications .
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(2-hydroxy-2-phenylethyl)-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c24-17(16-9-5-2-6-10-16)13-23-14-21-18(22-23)19(25)20-12-11-15-7-3-1-4-8-15/h2,5-7,9-10,14,17,24H,1,3-4,8,11-13H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZIEILWZXDHPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=NN(C=N2)CC(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














